Adipic acid

Catalog No.
M. Wt
146.14 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipic acid

CAS Number


Product Name

Adipic acid


hexanedioic acid

Molecular Formula


Molecular Weight

146.14 g/mol



InChI Key





Slightly soluble in water. Freely soluble in ethanol
30.8 mg/mL at 34 °C
In water, 3.00X10+4 mg/L at 30 °C
In water, 0.633/100 parts (wt/wt) ether at 19 °C
In water, 160 g/100 mL boiling water
1.4 g/100 mL water at 10 °C
Freely soluble in methanol, ethanol; soluble in acetone; slightly soluble in cyclohexane; practically insoluble in benzene, petroleum ether
Insoluble in acetic acid and ligroin
Practically insoluble in petroleum benzin.
Solubility in water, g/100ml at 15 °C: 1.4 (moderate)
slightly soluble in water; soluble in alcohol and acetone


adipate, adipic acid, adipic acid, calcium salt, adipic acid, Cu salt, adipic acid, Cu(+2) salt, adipic acid, Cu(+2) salt (1:1), adipic acid, diammonium salt, adipic acid, disodium salt, adipic acid, Mg salt (1:1), adipic acid, monoammonium salt, adipic acid, nickel salt, adipic acid, potassium salt, adipic acid, sodium salt, ammonium adipate, diammonium adipate, hexanedioic acid, magnesium adipate, sodium adipate

Canonical SMILES



The exact mass of the compound Adipic acid is 146.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water. freely soluble in ethanol30.8 mg/ml at 34 °cin water, 3.00x10+4 mg/l at 30 °cin water, 0.633/100 parts (wt/wt) ether at 19 °cin water, 160 g/100 ml boiling water1.4 g/100 ml water at 10 °cfreely soluble in methanol, ethanol; soluble in acetone; slightly soluble in cyclohexane; practically insoluble in benzene, petroleum etherinsoluble in acetic acid and ligroinpractically insoluble in petroleum benzin.30.8 mg/ml at 34 °csolubility in water, g/100ml at 15 °c: 1.4 (moderate)slightly soluble in water; soluble in alcohol and acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Adipic acid is a white, crystalline solid with the chemical formula C₆H₁₀O₄ []. It occurs naturally in small amounts in beet juice, but commercially produced adipic acid is synthetic []. This dicarboxylic acid, meaning it has two carboxylic acid groups (COOH), holds immense importance as a building block for various polymers, making it one of the most significant dicarboxylic acids in industry [].

Molecular Structure Analysis

Adipic acid possesses a linear structure with six carbon atoms (C6) forming the backbone. Each terminal carbon atom is bonded to a double-bonded oxygen atom (O) and a hydroxyl group (OH), forming the carboxylic acid groups (COOH) []. This structure allows adipic acid to participate in condensation reactions with diamines, leading to the formation of polyamide chains, the backbone of nylons [].

Chemical Reactions Analysis

Adipic acid undergoes several key reactions relevant to scientific research:

  • Synthesis: The traditional method for adipic acid production involves the nitric acid (HNO₃) oxidation of a cyclohexanol-cyclohexanone mixture (KA oil) []. However, this process generates nitrous oxide (N₂O), a greenhouse gas []. Research efforts are underway to develop more sustainable methods, such as using ozone and ultraviolet (UV) light for oxidation [].
C6H11OH + 3 HNO3 -> C6H10O4 + 3 NO2 + H2O (Equation 1) []
  • Polymerization: Adipic acid reacts with diamines, like hexamethylenediamine (HMD), to form nylon 6-6 through a condensation reaction. This reaction involves the elimination of water molecules as the monomers link to form long polymer chains [].
n C6H10O4 + n H2N(CH2)6NH2 -> [NH(CH2)6NHCO(CH2)4CO]n + 2n H2O (Equation 2) []
  • Esterification: Adipic acid can react with alcohols in the presence of an acid catalyst to form esters, which have applications in plasticizers and lubricants [].

Physical And Chemical Properties Analysis

  • Melting point: 152.1 °C []
  • Boiling point: Decomposes at high temperatures []
  • Solubility: Slightly soluble in water, soluble in hot alcohols and acetone []
  • Density: 1.32 g/cm³ []
  • Stability: Stable under normal storage conditions []

Adipic acid is generally considered to have low to moderate toxicity []. However, exposure can cause skin and eye irritation. Inhalation may irritate the respiratory tract. Proper personal protective equipment (PPE) should be worn when handling adipic acid [].


>98% (or refer to the Certificate of Analysis)

Physical Description

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses.
DryPowder; Liquid; OtherSolid; OtherSolid, Liquid
White odourless crystals or crystalline powder
white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste
White crystalline solid


Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether
White monoclinic prisms
White crystalline solid



Exact Mass


Boiling Point

337.5 °C
337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg
338 °C

Flash Point

376 °F Combustible solid (USCG, 1999)
385 °F, 196 °C (closed cup)
196 °C c.c.

Vapor Density

5.04 (Air = 1)
Relative vapor density (air = 1): 5.04


1.36 at 68 °F (USCG, 1999)
1.360 g/cu m at 25 °C
1.36 g/cm³


0.08 (LogP)
log Kow = 0.08




Solid powder

Melting Point

304 °F (USCG, 1999)
153.2 °C
151,5-154,0 °C
Mp 153 ° (149-150 °)
151.5 °C
152 °C


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



Related CAS

22322-28-7 (unspecified calcium salt)
23311-84-4 (unspecified hydrochloride salt)
25666-61-9 (unspecified potassium salt)
3385-41-9 (di-ammonium salt)
7486-38-6 (di-hydrochloride salt)
7486-39-7 (magnesium[1:1] salt)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: Adipic acid is a colorless or white crystalline solid. It is odorless and has a sour taste. It is very soluble in water. Adipic acid is present in some plants and is a chemical in tobacco and tobacco smoke. USE: Adipic acid is a commercially important chemical used during the production of nylon, plastics, lubricants, adhesives, and polyurethane foam. Adipic acid is also used in baking powders instead of cream of tartar and other foods. It is an ingredient in some laundry detergents and may be present in some hair care products. Adipic acid is also a component of hydraulic fracturing fluid. EXPOSURE: Workers in industries that use or produce adipic acid may be exposed through skin contact or breathing in air containing adipic acid dusts. The general population may be exposed to adipic acid by eating foods or having contact with consumer products containing adipic acid. Exposure may also occur by smoking cigarettes or breathing air containing adipic acid. If adipic acid is released to the air, it will be degraded by reactions with other chemicals or bind to particles that will eventually fall to the ground. It will not bind to particles in soil and water and is expected to move through soil. It is not expected to move into the air from soil or water surfaces. It will be degraded by microorganisms in soil and water. It is not expected to build up in aquatic organisms. RISK: Skin, eye, and respiratory irritation or burns can occur with exposure to adipic acid as a solid, in a solution, or as dust particles in the air. Bronchial asthma has been reported in a couple case studies of workers exposed to adipic acid. Severe diarrhea, stomach and intestinal lesions, liver damage, and bleeding in the lung were seen in laboratory animals given high-to-very high oral doses of adipic acid. Some animals died after very high oral doses. No health problems were observed in laboratory animals after repeated ingestion of low-to-moderate doses or repeated exposure to moderate levels of adipic acid in air. Birth defects were not increased in offspring of laboratory animals given high oral doses of adipic acid during pregnancy. The effect of adipic acid on fertility has not been assessed in laboratory animals. No evidence of cancer was found in laboratory rats fed moderate levels DCHP for their lifetime. The potential for adipic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

3.18e-07 mmHg
3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg)
Vapor pressure, Pa at 18.5 °C: 10




Other CAS



Adipic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]
Cosmetics -> Buffering

Methods of Manufacturing

... Commercially important processes ... employ two major reaction stages. The first reaction stage is the production of the intermediates cyclohexanone and cyclohexanol, usually abbreviated as KA, KA oil, ol-one, or anone-anol. The KA (ketone, alcohol), after separation from unreacted cyclohexane (which is recycled) and reaction by-products, is then converted to adipic acid by oxidation with nitric acid.
Two companies Verdezyne and Rennovia are developing bio-based adipic acid production. Verdezyne uses genetically modified enzymes to ferment glucose to adipic acid. ... Rennovia uses air oxidation to convert glucose to glucaric acid, followed by hydrodeoxygenation to convert glucaric acid to adipic acid.
Oxidation of cyclohexane, cyclohexanol, or cyclohexanone with air or nitric acid.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Food, beverage, and tobacco product manufacturing
Oil and gas drilling, extraction, and support activities
Organic fiber manufacturing
Paint and coating manufacturing
Paper manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Hexanedioic acid: ACTIVE
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/
48th highest-volume chemical produced in USA (1985).
Since about 90% of worldwide adipic acid production is used in nylon-6.6, synthetic fiber producers are the predominant adipic acid manufacturers.
Adiponitrile can be the precursor of hexamethylenediamine and adipic acid by hydrolysis in the manufacture of nylon 6.6.
46th highest-volume chemical produced in the U.S. (1991).

Analytic Laboratory Methods

Gas-liquid chromatographic determination of adipic acid in cracking candy and soft drinks (food additive).
Chromatographic determination of the esters has also become the method of choice for determining adipic acid in oxidation mixtures, synthetic fatty acid mixtures, and synthetic polyamides.
Gas-liquid chromatographic determination of adipate content of acetylated di-starch adipate was studied.
The analytical procedures for food-grade adipic acid are described .... Assay is by direct titration. ... Ash is determined gravimetrically as the residue remaining after ashing 100 g of adipic acid at 850 °C in a platinum dish.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.
Storage temperature: ambient; venting: open


A group of mice received intravaginally, three time weekly, applications of a powdered mixture containing urea, adipic acid, and carboxymethyl cellulose. There was a high incidence of vaginal cancer after prolonged treatment. Experiments extended over one year, in which the three ingredients were given separately, yielded no tumors.

Stability Shelf Life

Stable under recommended storage conditions.


Modify: 2023-08-15
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